rac-(1r,4r)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride, trans
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Overview
Description
The compound "rac-(1r,4r)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride, trans" is a racemic mixture where the compound exhibits a trans-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine dihydrochloride can be achieved through a multi-step reaction involving cyclohexane derivatives and triazole precursors. A common synthetic route involves:
Cyclohexane Derivative Formation: : Starting from a substituted cyclohexane, specific functional groups are introduced under controlled conditions.
Triazole Ring Formation: : Reacting 4-methyl-4H-1,2,4-triazole with appropriate intermediates.
Amine Introduction: : Amination steps to introduce the amine group onto the cyclohexane ring.
Hydrochloride Salt Formation: : Treatment with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
For large-scale production, the process is optimized for efficiency, yield, and cost. This includes using bulk reagents, advanced reactors for controlled conditions, and continuous production techniques. Purification steps often involve crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the amine group, typically forming N-oxides.
Reduction: : Reduction can yield different isomers or modifications of the cyclohexane ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, affecting the triazole or cyclohexane moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, peracids.
Reduction: : Sodium borohydride, catalytic hydrogenation.
Substitution: : Halogenating agents, nucleophiles like amines and thiols.
Major Products
Major products vary depending on the reaction type, but typically involve functional modifications to the cyclohexane or triazole rings, such as hydroxyl, amino, or halide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, the compound serves as a precursor or intermediate for more complex molecules, aiding in the development of novel synthetic pathways.
Biology
Its structural characteristics make it a candidate for exploring bioactive triazoles, examining interactions with biological macromolecules.
Medicine
Potential pharmacological activities have been investigated, particularly in the realm of antimicrobial and antifungal properties.
Industry
Used in the development of materials with specific chemical properties, including polymers and advanced catalysts.
Mechanism of Action
The compound's mechanism of action is often studied in relation to its interaction with specific enzymes or receptors. The triazole ring is known to form strong interactions with metal ions, potentially inhibiting enzymes that require these ions for activity. Cyclohexan-1-amine moiety provides stability and modifies the pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-triazol-3-yl)cyclohexan-1-amine: : Lacks the methyl substitution.
(1r,4r)-4-(4-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine hydrochloride: : Different salt form.
1-(4-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine: : Structural isomer.
Highlighting Uniqueness
The methyl substitution on the triazole ring enhances lipophilicity, potentially increasing cell membrane permeability. The trans-configuration imparts specific stereochemical properties that may influence biological activity differently compared to its cis-counterparts or other isomers. This unique combination of features makes it a compound of high interest for further research and development.
Here's a deep dive into a compound that's not just another molecule on the shelf!
Properties
CAS No. |
2551119-12-9 |
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Molecular Formula |
C9H18Cl2N4 |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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